molecular formula C8H6F2O2 B1349792 4-(Difluoromethoxy)benzaldehyde CAS No. 73960-07-3

4-(Difluoromethoxy)benzaldehyde

Cat. No. B1349792
CAS RN: 73960-07-3
M. Wt: 172.13 g/mol
InChI Key: ZWCXOJYJJINQGU-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzaldehyde is a p-difluoromethoxy substituted benzaldehyde . It has a molecular formula of C8H6F2O2 and a molecular weight of 172.13 .


Synthesis Analysis

4-(Difluoromethoxy)benzaldehyde may be used for the preparation of 4-(4-difluoromethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, via a one-pot three-component reaction with cyclohexane-1,3-dione and urea .


Molecular Structure Analysis

The molecular structure of 4-(Difluoromethoxy)benzaldehyde consists of a benzene ring substituted with an aldehyde group and a difluoromethoxy group .


Physical And Chemical Properties Analysis

4-(Difluoromethoxy)benzaldehyde has a refractive index of 1.503 (lit.), a boiling point of 222 °C (lit.), and a density of 1.302 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Catalysis

4-(Difluoromethoxy)benzaldehyde has been utilized in the synthesis of various compounds. For instance, it was used in a one-pot three-component reaction to obtain a compound with potential applications in material science, demonstrating its versatility in synthetic chemistry (Lin et al., 2007). Furthermore, the conversion of benzyl alcohol to benzaldehyde, a process important in various industries, has been achieved through catalytic methods using materials like sulfated Ti-SBA-15 (Sharma et al., 2012), graphitic carbon nitride (Lima et al., 2017), and NiFe2O4 nanoparticles (Iraqui et al., 2020).

Fluorescent Probing

In another application, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde was designed as a ratiometric fluorescent probe for cysteine and homocysteine. This highlights its use in biochemical analysis and diagnostics (Lin et al., 2008).

Chemical Modifications

Research has also explored the deoxyfluorination of benzaldehydes, including derivatives like 4-(Difluoromethoxy)benzaldehyde. This process is crucial in creating compounds with specific fluorine substitutions for various applications (Melvin et al., 2019).

Material Science

In material science, the properties of compounds like 4-(benzyloxy)benzaldehyde have been investigated, providing insights into the effects of crystal structure on chemical properties, which can be extrapolated to similar compounds (Harismah et al., 2015).

Organic Synthesis

4-(Difluoromethoxy)benzaldehyde and related compounds have been utilized as linkers in solid-phase organic synthesis, demonstrating their role in facilitating chemical reactions (Swayze, 1997). Additionally, studies on the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate in pharmaceutical research, highlight the compound's relevance in drug development (Zhang et al., 2018).

Bioproduction and Green Chemistry

The bioproduction of benzaldehyde, a process in which 4-(Difluoromethoxy)benzaldehyde can be involved, is significant in creating eco-friendly and consumer-acceptable products (Craig & Daugulis, 2013).

Safety And Hazards

4-(Difluoromethoxy)benzaldehyde is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air and give artificial respiration if necessary .

Future Directions

There is a paper that describes a convenient synthetic method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . This suggests that 4-(Difluoromethoxy)benzaldehyde could be used in the synthesis of other complex molecules in the future.

properties

IUPAC Name

4-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCXOJYJJINQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224696
Record name p-(Difluoromethoxy)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)benzaldehyde

CAS RN

73960-07-3
Record name 4-(Difluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73960-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Difluoromethoxy)benzaldehyde
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Record name p-(Difluoromethoxy)benzaldehyde
Source EPA DSSTox
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Record name p-(difluoromethoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of potassium fluoride (372 mg, 6.4 mmol) in dry DMSO (10 ml) was added a solution of 3-hydroxy-4-difluoromethoxy benzaldehyde (1.0 gm, 5.3 mmol) in DMSO (10 ml). The reaction contents were heated at 140° C. for 10 min. A solution of 2-fluoronitrobenzene (747 mg, 5.3 mmol) in DMSO (5 ml) was added to the above suspension and the reaction mixture was stirred at 140° C. for 3.5 h. The reaction mixture was cooled to room temperature and the contents were poured into water (200 ml) and extracted with ethyl acetate (100 ml×3). The organic extracts were combined and washed with 1N sodium hydroxide (50 ml×2), water and brine and dried over anhydrous sodium sulfite. The dried organic layer was concentrated in vaccuo to obtain 3-2-nitrophenoxy)-4-difluoromethoxy benzaldehyde as a pale yellow solid (1.4 gm).
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372 mg
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reactant
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10 mL
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1 g
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10 mL
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747 mg
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5 mL
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200 mL
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Synthesis routes and methods III

Procedure details

Sodium hydroxide (48 g; 1.2 mole) is added to a stirred suspension of p-hydroxybenzaldehyde (48.9 g; 0.4 mole) in dioxane (142 ml) and water (87 ml). The mixture is heated to 70° C. and chlorodifluoromethane (33 g) added slowly. When this addition is completed, 50% sodium hydroxide solution (32 ml) is added to the reaction mixture, followed by the slow addition of chlorodifluoromethane (33 g). This recharging is repeated three times, and a total of 96 g (2.4 mole) of sodium hydroxide and 133 g (1.54 mole) of (1.54 mole) of chlorodifluoromethane is used in the reaction. The reaction mixture is cooled down, diluted with water (1500 ml) and extracted with ether several times. The ether layers are combined, washed with 10% sodium hydroxide and then dried over magnesium sulfate. Concentration of the ethereal solution yields 39 g (57%) of a yellow oil. This oil is purified by chromatography on a silica gel column using a mixture of hexane:methylene chloride (1:3), to afford 27 g (39%) of title product.
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1500 mL
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48 g
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48.9 g
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142 mL
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87 mL
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33 g
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32 mL
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33 g
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96 g
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133 g
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Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Difluoromethoxy)benzaldehyde
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4-(Difluoromethoxy)benzaldehyde
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4-(Difluoromethoxy)benzaldehyde
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4-(Difluoromethoxy)benzaldehyde
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4-(Difluoromethoxy)benzaldehyde
Reactant of Route 6
4-(Difluoromethoxy)benzaldehyde

Citations

For This Compound
32
Citations
HX Lin, XH Wang, B Xu, TH Yuan… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C15H14F2N2O3, was obtained in a one-pot three-component reaction from 4-(difluoromethoxy)benzaldehyde, cyclohexane-1,3-dione and urea, with a catalytic …
Number of citations: 5 scripts.iucr.org
SÖ Yıldırım, M Akkurt, G Çetin, R Şimşek… - Acta Crystallographica …, 2023 - scripts.iucr.org
In the title compound, C24H29F2NO4, which crystallizes in the orthorhombic Pca21 space group with Z = 4, the 1,4-dihydropyridine ring adopts a distorted boat conformation, while the …
Number of citations: 2 scripts.iucr.org
SK Paul, UN Dash - Mass Spectrometry Letters, 2015 - oak.go.kr
Roflumilast analogs are a group of drugs which act as selective photodiesterase (PDE-4) inhibitor for the treatment severe chronic pulmonary disease associated with chronic …
Number of citations: 3 oak.go.kr
C Brullo, M Massa, C Villa, R Ricciarelli… - Bioorganic & Medicinal …, 2015 - Elsevier
A new series of selective PDE4D inhibitors has been designed and synthesized by replacing 3-methoxy group with 3-difluoromethoxy isoster moiety in our previously reported …
Number of citations: 15 www.sciencedirect.com
JN Gohel, KS Lunagariya, KM Kapadiya… - …, 2018 - Wiley Online Library
In current research scenario, an efficient synthesis has been developed for novel tetrazole scaffolds by single step multicomponent reaction. One of the most promising pathways is Ugi …
Y Lin, P Huang, S Liu, L Sima, L Chen… - Research on Chemical …, 2013 - Springer
A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, …
Number of citations: 8 link.springer.com
F Tan - Advanced Materials Research, 2013 - Trans Tech Publ
A reversed phase HPLC method was developed and validated for analysis of roflumilast, its related substances and degradation products, using Ecosil C18 column (250×4.6 mm, 5 μm) …
Number of citations: 8 www.scientific.net
R Ricciarelli, C Brullo, J Prickaerts, O Arancio, C Villa… - Scientific reports, 2017 - nature.com
Memory loss characterizes several neurodegenerative disorders, including Alzheimer’s disease (AD). Inhibition of type 4 phosphodiesterase (PDE4) and elevation of cyclic adenosine …
Number of citations: 62 www.nature.com
GK Liu, WB Qin, X Li, LT Lin… - The Journal of Organic …, 2019 - ACS Publications
A facile and practical approach for the difluoromethylation of phenols and thiophenols was described. Making use of the recently developed bench-stable S-(difluoromethyl)sulfonium …
Number of citations: 20 pubs.acs.org
C Brullo, M Massa, F Rapetti, S Alfei, MB Bertolotto… - Molecules, 2020 - mdpi.com
… diphenyliodonium chloride to 3-hydroxy-4-difluoromethoxy-benzaldehyde [34] (for 8f) or 2-… : in particular from 3-hydroxy-4-difluoromethoxy benzaldehyde (to obtain 8a, e, f, g), from …
Number of citations: 15 www.mdpi.com

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